![molecular formula C19H18ClN3O B2985212 1-(3-chloro-2-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one CAS No. 899999-64-5](/img/structure/B2985212.png)
1-(3-chloro-2-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one
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Description
1-(3-chloro-2-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one, also known as CMMP, is a novel pyrazinone derivative that has gained significant attention in recent years due to its potential use in various scientific research applications. This compound has been synthesized using various methods and has been found to possess unique biochemical and physiological effects, making it a promising candidate for future research.
Scientific Research Applications
Anticonvulsant Activity
Compounds structurally related to "1-(3-chloro-2-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one" have been synthesized and tested for their anticonvulsant activity. For example, substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines demonstrated potent activity against maximal electroshock-induced seizures in rats, highlighting the potential of these compounds in developing new anticonvulsant drugs (Kelley et al., 1995).
Antibacterial Activity
The synthesis of azetidinone derivatives from 3-methyl-1H-pyrazol-5(4H)-one has shown promising antibacterial activities against various bacterial strains. This suggests the potential of pyrazinone derivatives in contributing to the development of new antibacterial agents (Chopde et al., 2012).
GPR39 Agonists
Research has identified certain kinase inhibitors as novel GPR39 agonists, a receptor implicated in various physiological processes. This discovery expands the potential therapeutic applications of pyrazinone derivatives, including the modulation of metabolic diseases and contributing to the study of G protein-coupled receptors (Sato et al., 2016).
Cytotoxicity Against Cancer Cells
Studies on pyrazole and pyrazolopyrimidine derivatives have indicated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential application of pyrazinone derivatives in cancer research and the development of new chemotherapeutic agents (Hassan et al., 2014).
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-13-6-8-15(9-7-13)12-22-18-19(24)23(11-10-21-18)17-5-3-4-16(20)14(17)2/h3-11H,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWNPWSQOZECAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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